Methyl 11-mercaptoundecanoate

Self-Assembled Monolayers PM-IRRAS Surface Orientation

Methyl 11-mercaptoundecanoate [HS-(CH₂)₁₀-COOCH₃] is a C12 ω-functionalized alkanethiol used primarily as a self-assembled monolayer (SAM) precursor on gold surfaces. It features a terminal methyl ester group that differentiates its surface chemistry from the more common carboxylic acid analog, 11-mercaptoundecanoic acid (11-MUA).

Molecular Formula C12H24O2S
Molecular Weight 232.38 g/mol
CAS No. 73391-27-2
Cat. No. B8708266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 11-mercaptoundecanoate
CAS73391-27-2
Molecular FormulaC12H24O2S
Molecular Weight232.38 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCS
InChIInChI=1S/C12H24O2S/c1-14-12(13)10-8-6-4-2-3-5-7-9-11-15/h15H,2-11H2,1H3
InChIKeyONZUTDDACQHPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 11-Mercaptoundecanoate (CAS 73391-27-2): Technical Baseline for SAM-Based Procurement


Methyl 11-mercaptoundecanoate [HS-(CH₂)₁₀-COOCH₃] is a C12 ω-functionalized alkanethiol used primarily as a self-assembled monolayer (SAM) precursor on gold surfaces [1]. It features a terminal methyl ester group that differentiates its surface chemistry from the more common carboxylic acid analog, 11-mercaptoundecanoic acid (11-MUA) [2]. The compound enables precise control over surface hydrophobicity and interfacial reactivity without the pH-dependent ionization characteristic of acid-terminated SAMs, making it a specialized tool for surface science, biosensor development, and nanofabrication where charge-neutral, methyl-terminated interfaces are required [3].

Why Generic Alkanethiol Substitution Fails: Methyl 11-Mercaptoundecanoate Differentiation


Generic substitution among ω-functionalized alkanethiols is not scientifically sound because terminal group identity dictates SAM orientation, packing density, and interfacial properties [1]. The methyl ester terminus of this compound eliminates hydrogen-bonding networks present in acid-terminated analogs, yielding a distinctly different alkyl chain tilt angle and surface hydrophobicity profile [2]. Furthermore, chain length critically determines monolayer order: C11 thiols form well-ordered monolayers on Au(111), whereas shorter-chain analogs (e.g., C6) fail to produce ordered SAMs under identical preparation conditions [3]. These structural differences translate directly into altered electron transfer kinetics, protein adsorption behavior, and biosensor analytical performance—parameters that cannot be replicated by simply substituting an alternative thiol of different length or terminal functionality [4].

Methyl 11-Mercaptoundecanoate: Quantified Differentiation vs. 11-Mercaptoundecanoic Acid and Chain-Length Analogs


Alkyl Chain Orientation Angle: Methyl Ester vs. Carboxylic Acid Terminus

PM-IRRAS analysis on gold substrates demonstrates that methyl 11-mercaptoundecanoate SAMs exhibit a greater tilt angle relative to the surface normal compared to 11-mercaptoundecanoic acid (11-MUA) SAMs [1]. The acid-terminated thiol achieves an orientation closer to normal due to lateral hydrogen bonding between adjacent COOH groups, a stabilizing interaction absent in the methyl ester [2]. This orientation difference directly impacts monolayer thickness, packing density, and subsequent interfacial reactivity [3].

Self-Assembled Monolayers PM-IRRAS Surface Orientation

Surface pKa: Absence of Ionizable Group Differentiates Methyl Ester from Acid-Terminated SAMs

Unlike 11-mercaptoundecanoic acid (11-MUA), which exhibits a surface pKa of 7.3 ± 0.2 determined by electrochemical titration, methyl 11-mercaptoundecanoate possesses no ionizable terminal group and thus has no measurable surface pKa [1]. The acid-terminated SAM undergoes pH-dependent ionization that alters surface charge density and wettability, whereas the methyl ester maintains consistent, pH-independent interfacial properties across the full aqueous pH range [2].

Surface Chemistry Electrochemical Titration pH-Dependent Properties

Monolayer Order: C11 Chain Length Required for Well-Ordered SAM Formation

Systematic chain-length studies using XPS and STM demonstrate that C11 alkanethiols (including methyl 11-mercaptoundecanoate and 11-MUA) form well-ordered monolayers on Au(111), whereas C6 analogs (e.g., 6-mercaptohexanoic acid) fail to produce ordered SAMs under identical preparation conditions [1]. The C11 chain provides sufficient van der Waals interactions to drive self-organization into a dense-packed (√3×√3)R30° structure with c(2×4) superlattice [2]. This structural order is essential for achieving reproducible electrochemical blocking behavior and consistent biosensor performance [3].

Self-Assembled Monolayers STM XPS

Electron Transfer Kinetics: C11 SAMs Provide Consistent Barrier Properties

Heterogeneous electron transfer rate constants (ks) measured via cyclic voltammetry with Fe(CN)₆³⁻/⁴⁻ probe show that C11 SAMs (11-MUA) exhibit ks = 4.4 × 10⁻³ cm s⁻¹, which is substantially lower than shorter-chain analogs: thioglycolic acid (C2, ks = 7.4 × 10⁻³ cm s⁻¹) and 3-mercaptopropionic acid (C3, ks = 4.6 × 10⁻³ cm s⁻¹) [1]. While these data are for acid-terminated SAMs, the chain-length dependence of ks is driven primarily by monolayer thickness and defect density—parameters that transfer directly to methyl 11-mercaptoundecanoate given its identical C11 backbone [2].

Electrochemistry Cyclic Voltammetry Heterogeneous Electron Transfer

Biosensor Performance: Long-Chain (C11) Mercapto Acids Yield Superior Analytical Metrics

A head-to-head comparative study of VEGF-R1-based immunosensors fabricated with 11-mercaptoundecanoic acid (C11) versus 3-mercaptopropionic acid (C3) demonstrated that the longer-chain thiol significantly improved analytical performance [1]. The C11-based biosensor achieved a linear response range of 1–6 ng/mL for human VEGF, whereas the C3 analog exhibited narrower dynamic range and inferior reproducibility [2]. The study concluded that "the length of the mercapto acids used for biosensor fabrication considerably affected the analytical performance and the practicability of the preparation of the biosensor" [3]. As methyl 11-mercaptoundecanoate shares the identical C11 backbone, it provides the same structural foundation for robust biosensor construction, with the added benefit of a non-ionizable, charge-neutral surface.

Biosensor Electrochemical Impedance Spectroscopy VEGF Detection

SAM Packing Structure: C11 Thiols Form Dense (√3×√3)R30° Lattice on Au(111)

Molecular-resolution STM imaging confirms that C11 alkanethiols (exemplified by 11-MUA) assemble into a dense-packed monolayer on Au(111) with a (√3×√3)R30° structure and c(2×4) superlattice [1]. This packing arrangement is characteristic of well-ordered methyl- and carboxyl-terminated alkanethiol SAMs on gold [2]. Comparative studies with 3-mercaptopropionic acid (C3) show that the short-chain analog also forms a (√3×√3)R30° lattice, but the monolayer exhibits higher defect density and inferior blocking properties [3]. The C11 chain length provides sufficient interchain van der Waals stabilization to maintain this ordered packing structure across larger substrate areas with fewer defects.

Self-Assembled Monolayers Scanning Tunneling Microscopy Surface Crystallography

Methyl 11-Mercaptoundecanoate: Evidence-Based Application Scenarios


Charge-Neutral SAM Platform for pH-Independent Biosensing

In electrochemical impedance spectroscopy (EIS) or surface plasmon resonance (SPR) biosensors requiring consistent surface charge density across varying buffer conditions, methyl 11-mercaptoundecanoate provides a non-ionizable methyl ester surface. Unlike 11-MUA (surface pKa 7.3), this compound eliminates pH-dependent ionization artifacts that can confound sensor calibration and reproducibility [1]. The C11 chain length ensures formation of a well-ordered SAM with reliable electron transfer blocking (ks ≈ 4.4 × 10⁻³ cm s⁻¹) and a (√3×√3)R30° packing structure, providing a stable foundation for subsequent biomolecule immobilization via the ester terminus or mixed-SAM strategies [2][3].

Reference or Background SAM in Mixed-Monolayer Functionalization

Methyl 11-mercaptoundecanoate is routinely employed as a diluent or background component in mixed SAMs alongside functional thiols (e.g., biotin-terminated or carboxyl-terminated species). Its methyl ester terminus presents a moderately hydrophobic, charge-neutral surface that minimizes non-specific protein adsorption while maintaining the same C11 chain length as functional components, ensuring uniform monolayer thickness and packing [1]. Molecular dynamics simulations confirm that hydrophobic diluting molecules in mixed SAMs improve surface coverage and reduce defect density, which is critical for achieving reproducible biosensor performance [2].

Surface Science Studies of Terminal Group Effects on SAM Structure

This compound serves as an essential comparator in fundamental surface science investigations examining how terminal functionality influences alkanethiol SAM orientation, packing, and interfacial properties. PM-IRRAS studies directly comparing methyl 11-mercaptoundecanoate with 11-MUA have quantified differences in alkyl chain tilt angle attributable to the absence of lateral hydrogen bonding in the methyl ester [1]. Such head-to-head comparisons are foundational for understanding structure-property relationships in molecular thin films and for validating computational models of SAM formation [2].

Nanofabrication of Hydrophobic Surface Patterns

In microcontact printing, dip-pen nanolithography, or other surface-patterning techniques requiring well-defined hydrophobic domains, methyl 11-mercaptoundecanoate provides a C11 alkanethiol with a methyl ester terminus that yields consistent, moderately hydrophobic surface properties. The compound's ability to form ordered (√3×√3)R30° SAMs on gold ensures uniform coverage across patterned features, enabling reproducible fabrication of biosensor arrays, microfluidic devices, and model surfaces for cell-adhesion studies [1][2].

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